molecular formula C29H31BrN2O5 B12005717 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 765275-92-1

4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12005717
CAS No.: 765275-92-1
M. Wt: 567.5 g/mol
InChI Key: LYACYVDAXYQZEV-ZCTHSVRISA-N
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Description

4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate, with the chemical formula C29H31BrN2O5, is a synthetic compound. It falls within the class of organic molecules known as carbohydrazones. This compound exhibits interesting properties due to its unique structure, making it relevant for various scientific applications.

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves several steps. While I don’t have specific data for this compound, similar carbohydrazones are often synthesized through condensation reactions between an aldehyde or ketone and a hydrazine derivative. The bromination step introduces the bromine atom at the 4-position of the phenyl ring.

Industrial Production Methods: Industrial-scale production methods for this compound may involve optimization of reaction conditions, scalability, and purification processes. detailed information on industrial production remains proprietary.

Chemical Reactions Analysis

Reactivity: 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions:

    Oxidation: It may be susceptible to oxidation under certain conditions.

    Substitution: The bromine atom can participate in substitution reactions.

    Reduction: Reduction of the carbonyl group may occur.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Hydrazinolysis: Hydrazine hydrate.

    Reduction: Sodium borohydride (NaBH).

Major Products: The major products depend on the specific reaction conditions. For example, hydrazinolysis would yield the corresponding hydrazide.

Scientific Research Applications

4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development.

    Biological Studies: Researchers explore its interactions with biological targets.

    Materials Science: Its unique structure could be useful for designing functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related carbohydrazones. Highlighting its distinct features will provide insights into its uniqueness.

Properties

CAS No.

765275-92-1

Molecular Formula

C29H31BrN2O5

Molecular Weight

567.5 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C29H31BrN2O5/c1-3-5-6-21-7-12-26(13-8-21)36-20-28(33)32-31-19-23-18-24(30)11-16-27(23)37-29(34)22-9-14-25(15-10-22)35-17-4-2/h7-16,18-19H,3-6,17,20H2,1-2H3,(H,32,33)/b31-19+

InChI Key

LYACYVDAXYQZEV-ZCTHSVRISA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCCC

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCCC

Origin of Product

United States

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